molecular formula C16H28N2O5 B216084 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B216084
M. Wt: 328.4 g/mol
InChI Key: WQUOQNOTWALCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one leads to a depletion of dopamine in the striatum, a region of the brain that is critical for motor control. This depletion of dopamine results in Parkinson's disease-like symptoms in laboratory animals, including tremors, rigidity, and bradykinesia. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to induce apoptosis in dopaminergic neurons and to cause oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has several advantages for studying Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals that closely resemble the symptoms of the human disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also selective for dopaminergic neurons in the substantia nigra, allowing researchers to study the specific mechanisms of dopaminergic neuron degeneration in Parkinson's disease. However, the use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models also has limitations. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one-induced Parkinson's disease in animals does not fully replicate the complexity of the human disease, and the translation of findings from animal models to humans can be challenging.

Future Directions

Future research on 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one should focus on developing more selective and potent inhibitors of complex I that can be used to selectively target dopaminergic neurons in the substantia nigra. Additionally, research should focus on developing new animal models of Parkinson's disease that more closely resemble the complexity of the human disease. Finally, future research should focus on identifying new therapies for Parkinson's disease that can slow or halt the progression of the disease.

Synthesis Methods

The synthesis of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one) with formaldehyde and sodium cyanide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrochloride, which can be further purified by recrystallization.

Scientific Research Applications

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been widely used in scientific research as a tool to study Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals by selectively destroying dopaminergic neurons in the substantia nigra, a region of the brain that is critical for motor control. The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies for the disease.

properties

Product Name

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Molecular Formula

C16H28N2O5

Molecular Weight

328.4 g/mol

IUPAC Name

5-methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H28N2O5/c1-3-4-16-8-17-6-15(2,14(16)23)7-18(9-16)13(17)12(22)11(21)10(20)5-19/h10-13,19-22H,3-9H2,1-2H3

InChI Key

WQUOQNOTWALCDH-UHFFFAOYSA-N

SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.